Thymidine-5'-monophosphate (disodium) salt

Description

Fundamental Role as a Deoxyribonucleotide Constituent of Deoxyribonucleic Acid (DNA)

Thymidine-5'-monophosphate is one of the four essential building blocks required for the synthesis of DNA in all living organisms. wikipedia.orghmdb.ca As a monomer, it is incorporated into the growing DNA polymer during the process of replication. innospk.com Before it can be integrated into a DNA strand, dTMP must first be phosphorylated to its triphosphate form, deoxythymidine triphosphate (dTTP). innospk.com

The process begins with the enzyme thymidylate kinase, which catalyzes the phosphorylation of dTMP to deoxythymidine diphosphate (B83284) (dTDP). innospk.comdrugbank.com Subsequently, another kinase converts dTDP to dTTP. This dTTP, along with the other deoxyribonucleoside triphosphates (dATP, dGTP, and dCTP), serves as the substrate for DNA polymerases. hmdb.ca During DNA synthesis, DNA polymerase facilitates the formation of a phosphodiester bond, linking the 5'-phosphate group of the incoming dTTP to the 3'-hydroxyl group of the preceding nucleotide in the chain, releasing pyrophosphate in the process. drugbank.com

Within the DNA double helix, the thymine (B56734) base of dTMP specifically forms two hydrogen bonds with its complementary purine (B94841) base, adenine (B156593). This precise base pairing is fundamental to the structural integrity and the genetic information-storing capacity of DNA.

Classification and Biological Significance as an Endogenous Metabolite

Thymidine-5'-monophosphate is classified as an endogenous metabolite, meaning it is naturally produced and present within living organisms as part of normal metabolic processes. medchemexpress.commedchemexpress.comnih.gov Its existence is not limited to its role as a DNA monomer; it is also a key intermediate in the pyrimidine (B1678525) metabolism pathway. hmdb.ca

The primary route for the de novo synthesis of dTMP involves the methylation of deoxyuridine monophosphate (dUMP). caymanchem.comdrugbank.com This reaction is catalyzed by the enzyme thymidylate synthase, which uses 5,10-methylenetetrahydrofolate as the methyl donor. hmdb.cadrugbank.com This pathway is a critical control point for the production of the building blocks necessary for DNA replication and repair. innospk.com

The significance of dTMP as a metabolite is underscored by its position as the immediate precursor to dTTP. broadpharm.com The availability of an adequate supply of dTTP is essential for maintaining the fidelity and rate of DNA synthesis, which is crucial for cell division and genetic stability. innospk.com The metabolic pathways that synthesize and regulate the levels of dTMP are therefore fundamental to cellular growth and proliferation. drugbank.com

Table 2: Biological Classification of Thymidine-5'-monophosphate

| Classification Type | Description | Source(s) |

|---|---|---|

| Biochemical Class | Deoxyribonucleotide | caymanchem.com, wikipedia.org |

| Metabolite Type | Endogenous Human Metabolite | medchemexpress.com, medchemexpress.com |

| Chemical Class | Pyrimidine 2'-deoxyribonucleoside monophosphates | drugbank.com, hmdb.ca |

| Metabolic Pathway | Pyrimidine Metabolism | hmdb.ca |

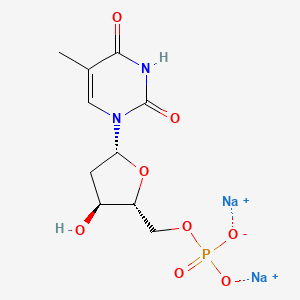

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13N2Na2O8P |

|---|---|

Molecular Weight |

366.17 g/mol |

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |

InChI Key |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Intermediates Involving Thymidine 5 Monophosphate Disodium Salt

Central Role in DNA Synthesis and Cellular Replication Processes

Thymidine-5'-monophosphate (dTMP) is a fundamental precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. proteopedia.orginnospk.com Its availability is a critical factor for accurate DNA replication during cell division. baseclick.eu The process of DNA synthesis relies on the precise incorporation of nucleotides, and dTMP provides the thymine (B56734) base necessary to pair with adenine (B156593) in the DNA double helix. baseclick.eu

The significance of dTMP extends to its role in maintaining genomic stability. Insufficient levels of thymidine (B127349) can lead to replication stress, DNA damage, and an increased rate of mutations. baseclick.eutargetmol.com Consequently, the regulation of dTMP synthesis is tightly controlled within the cell to ensure a balanced supply of deoxynucleotides for proper cell division and growth. fiveable.me

Involvement in the Pyrimidine (B1678525) Nucleotide Biosynthesis Pathway

Thymidine-5'-monophosphate is a key intermediate in the pyrimidine nucleotide biosynthesis pathway. This pathway is responsible for the de novo synthesis of pyrimidine nucleotides, which are essential components of nucleic acids. The synthesis of dTMP itself is a critical step, catalyzed by the enzyme thymidylate synthase (TS). proteopedia.orgwikipedia.org

Thymidylate synthase facilitates the conversion of deoxyuridine monophosphate (dUMP) to dTMP. proteopedia.orgwikipedia.org This reaction is the sole de novo source of dTMP in humans, highlighting its importance. proteopedia.org The process involves the transfer of a methyl group from a cofactor, 5,10-methylenetetrahydrofolate. proteopedia.org The pyrimidine ring is first synthesized and then attached to a ribose-5-phosphate (B1218738) to eventually form uridine (B1682114) monophosphate (UMP), which serves as a precursor for dUMP and subsequently dTMP. davuniversity.orgnih.gov

The pyrimidine salvage pathway offers an alternative route for nucleotide synthesis, recycling nucleosides after DNA or RNA degradation. wikipedia.org Thymidine kinase, a key enzyme in this pathway, phosphorylates thymidine to generate dTMP. baseclick.eupatsnap.comebi.ac.uk This salvage mechanism is particularly important for supplying deoxypyrimidine nucleotides for DNA synthesis. sci-hub.red

Sequential Phosphorylation to Thymidine Diphosphate (B83284) (TDP) and Thymidine Triphosphate (TTP)

Once synthesized, thymidine-5'-monophosphate undergoes two sequential phosphorylation steps to become thymidine triphosphate (dTTP), the immediate precursor for DNA synthesis. taylorandfrancis.com

The first phosphorylation is catalyzed by the enzyme thymidylate kinase (TMPK), which converts dTMP to thymidine diphosphate (dTDP) using ATP as a phosphate (B84403) donor. innospk.comtaylorandfrancis.comwikipedia.org This reaction is a crucial checkpoint in the synthesis of dTTP. taylorandfrancis.com

The second phosphorylation, from dTDP to dTTP, is carried out by nucleoside diphosphate kinases. nih.gov The resulting dTTP, along with the other deoxynucleoside triphosphates (dATP, dGTP, and dCTP), is then ready to be incorporated into the growing DNA chain by DNA polymerases during replication. The activity of these kinases is closely linked to the cell cycle, ensuring that dTTP is available during the S phase when DNA synthesis occurs. wikipedia.org

Integration into Cellular DNA Replication and Repair Mechanisms

Thymidine-5'-monophosphate and its phosphorylated derivatives are integral to the processes of DNA replication and repair. wikipedia.org During DNA replication, DNA polymerases add new nucleotides to the growing DNA strand, following the template of the parental strand. umn.edu The availability of dTTP, derived from dTMP, is essential for the accurate and efficient replication of the genome. baseclick.eu

DNA is constantly under threat from both internal and external factors that can cause damage. wikipedia.org Cells have evolved sophisticated DNA repair mechanisms to counteract this damage and maintain genomic integrity. nih.gov Nucleotide excision repair is one such mechanism that is particularly important for correcting thymine dimers, a type of DNA damage often caused by ultraviolet (UV) light. umn.edu In this process, the damaged section of DNA, including the thymine dimer, is removed and replaced with new nucleotides, a process that requires a supply of dTTP. umn.edu

Enzymology and Regulation of Thymidine 5 Monophosphate Metabolism

Function as a Substrate for DNA Polymerase Activity in Nucleic Acid Elongation

While essential for DNA synthesis, thymidine-5'-monophosphate is not directly incorporated into the elongating DNA strand by DNA polymerases. researchgate.netnih.gov Instead, it must first undergo sequential phosphorylation to its triphosphate form, dTTP. researchgate.net This process begins with the conversion of dTMP to thymidine-5'-diphosphate (B146983) (dTDP), a reaction followed by a second phosphorylation to yield dTTP. medchemexpress.com

Once synthesized, dTTP serves as the actual substrate for DNA polymerases. During DNA replication, the polymerase enzyme facilitates the addition of the thymidylyl- moiety from dTTP into the new DNA strand, specifically at positions complementary to deoxyadenosine (B7792050) (A) on the template strand. baseclick.eu This incorporation is a fundamental step in the extension of the nucleic acid chain. Although not direct substrates, various DNA polymerases, including those from Escherichia coli and bacteriophage T7, indirectly rely on the dTMP pool for the ultimate synthesis of their required dTTP substrate. nih.gov

Role in Thymidylate Kinase (TMPK) Catalysis for TDP Formation

The phosphorylation of thymidine-5'-monophosphate to thymidine-5'-diphosphate (dTDP) is a critical, rate-limiting step in the synthesis of dTTP. nih.gov This essential reaction is catalyzed by the ubiquitous enzyme thymidylate kinase (TMPK), also known as dTMP kinase. ebi.ac.ukwikipedia.org TMPK facilitates the transfer of a phosphate (B84403) group from a donor molecule, preferentially adenosine (B11128) triphosphate (ATP), to dTMP. drugbank.comnih.gov This catalytic process requires the presence of magnesium ions (Mg²⁺) as a cofactor to proceed efficiently. medchemexpress.comnih.gov

The reaction is summarized as: ATP + thymidine (B127349) 5'-phosphate ⇌ ADP + thymidine 5'-diphosphate wikipedia.org

Thymidylate kinase is crucial as it sits (B43327) at the junction of both the de novo and salvage pathways for thymidine nucleotide synthesis, making it a key regulator of the cellular dTTP pool required for DNA synthesis. nih.govdrugbank.com The activity of TMPK is closely linked to cell cycle progression and cell growth stages. wikipedia.org Structural and functional analyses of TMPK from various organisms, including humans and Thermus thermophilus, have revealed that the enzyme undergoes significant conformational changes upon binding to its substrates, which are necessary for the proper positioning of dTMP and the subsequent phosphoryl transfer. nih.govnih.gov

Interactive Table: Key Findings in Thymidylate Kinase (TMPK) Catalysis

| Feature | Description | Source(s) |

| Enzyme | Thymidylate Kinase (TMPK or dTMP kinase) | ebi.ac.ukwikipedia.org |

| Substrate | Thymidine-5'-monophosphate (dTMP) | ebi.ac.uknih.gov |

| Product | Thymidine-5'-diphosphate (dTDP) | medchemexpress.comebi.ac.uk |

| Phosphoryl Donor | Adenosine Triphosphate (ATP) is the preferred donor. | drugbank.comnih.gov |

| Cofactor | Magnesium (Mg²⁺) | medchemexpress.comnih.gov |

| Significance | Catalyzes the rate-limiting step in dTTP synthesis for DNA replication. | nih.gov |

| Regulation | Enzyme activity and mRNA levels correspond to cell cycle progression. | wikipedia.org |

Mechanisms of Enzymatic Synthesis and Interconversion of Thymidine-5'-monophosphate

Cells utilize two primary pathways to generate the dTMP necessary for DNA synthesis: the de novo synthesis pathway and the salvage pathway. researchgate.netnih.gov

The de novo pathway involves the creation of dTMP from other precursor molecules. Specifically, it is synthesized from deoxyuridine monophosphate (dUMP). researchgate.netyoutube.com The enzyme thymidylate synthase catalyzes the reductive methylation of dUMP to form dTMP. drugbank.com This reaction is unique as it provides the sole de novo source for thymidylate synthesis, which is then phosphorylated to become one of the four essential nucleoside triphosphates for DNA replication and repair. researchgate.net The methyl group donor in this reaction is N5,N10-methylenetetrahydrofolate. drugbank.comyoutube.com

The salvage pathway provides an alternative route for dTMP production by recycling pre-existing thymidine. In this pathway, the nucleoside thymidine is transported into the cell and phosphorylated by the enzyme thymidine kinase, which converts it directly into thymidine-5'-monophosphate (dTMP). researchgate.netbaseclick.eu This pathway is particularly important for utilizing thymidine derived from the breakdown of DNA.

Both pathways converge at the production of dTMP. nih.gov From this point, thymidylate kinase acts on the dTMP pool, regardless of its origin, to continue the phosphorylation cascade towards dTTP for incorporation into DNA. drugbank.com The existence of these dual pathways highlights the critical importance of maintaining an adequate supply of dTMP for cellular life.

Applications of Thymidine 5 Monophosphate Disodium Salt in Molecular and Cellular Biology Research Methodologies

Utilization in In Vitro Nucleic Acid Synthesis Studies

Thymidine-5'-monophosphate (dTMP) is a critical substrate for the in vitro synthesis of nucleic acids, primarily serving as a building block for DNA. innospk.com In the cell, dTMP is phosphorylated to thymidine (B127349) diphosphate (B83284) (TDP) and subsequently to thymidine triphosphate (dTTP), which is one of the four essential deoxynucleoside triphosphates required by DNA polymerases to synthesize DNA. taylorandfrancis.comdrugbank.com

Research studies focusing on the mechanisms of DNA replication and repair often utilize dTMP in cell-free systems. For instance, studies on the enzymatic activity of thymidylate kinase, the enzyme responsible for phosphorylating dTMP to dTDP, rely on the availability of dTMP as a substrate. taylorandfrancis.comdrugbank.com Furthermore, investigations into the biosynthesis of dTTP, a crucial step for DNA replication, inherently involve dTMP. taylorandfrancis.com The ability to incorporate labeled versions of dTMP, such as those containing radioactive isotopes, allows researchers to trace the process of DNA synthesis and quantify the rate of nucleic acid production in experimental setups. nih.gov

Application as a Component in Polymerase Chain Reaction (PCR) Techniques

Polymerase Chain Reaction (PCR) is a cornerstone technique in molecular biology used to amplify specific segments of DNA. biochain.com This process relies on a mixture of deoxynucleoside triphosphates (dNTPs), which includes deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). aatbio.com

Thymidine-5'-monophosphate (disodium) salt serves as the precursor for the synthesis of dTTP, which is then included in the dNTP mix for PCR reactions. biochain.com During the extension phase of PCR, DNA polymerase incorporates these dNTPs, including dTTP, into the newly synthesized DNA strand, using the existing strand as a template. biochain.comaatbio.com The availability and purity of each dNTP are crucial for the fidelity and efficiency of the PCR amplification. biochain.com Therefore, high-quality dTMP is essential for preparing the reliable dNTP solutions required for a wide range of PCR applications, including DNA cloning, sequencing, and genetic analysis. biochain.com

Inclusion in DNA Sequencing Protocols and Methodologies

DNA sequencing, the process of determining the precise order of nucleotides within a DNA molecule, is fundamental to genetics and genomics. Thymidine-5'-monophosphate, as a precursor to dTTP, is an essential component in various sequencing methodologies, including the classic Sanger sequencing and modern next-generation sequencing (NGS) platforms. biochain.comillumina.com

In Sanger sequencing, the chain-termination method, DNA polymerase synthesizes DNA in the presence of all four dNTPs and a small amount of dideoxynucleotides (ddNTPs). The incorporation of a ddNTP terminates the growing DNA chain. The resulting fragments of different lengths, each ending with a specific ddNTP, are then separated by gel electrophoresis to determine the DNA sequence. dTTP, derived from dTMP, is required for the elongation of the DNA strand until a ddTTP is incorporated.

In many NGS technologies, dNTPs are also essential for the synthesis of DNA during the sequencing-by-synthesis process. illumina.com The accuracy and output of these high-throughput sequencing methods depend on the precise and efficient incorporation of nucleotides, including dTTP. biochain.com

Methodologies for Measuring Cell Proliferation Rates through DNA Incorporation

A key application of thymidine and its phosphate (B84403) derivatives is in the measurement of cell proliferation. Assays based on the incorporation of labeled nucleosides into newly synthesized DNA are a direct and reliable method for quantifying the rate of cell division. thermofisher.comnih.gov

Historically, the most common method has been the tritiated ([³H]) thymidine incorporation assay. thermofisher.comnih.govnih.gov In this technique, cells are cultured in the presence of [³H]-thymidine. Proliferating cells, which are actively replicating their DNA, incorporate the radiolabeled thymidine into their newly synthesized DNA strands. thermofisher.comnih.gov The amount of radioactivity incorporated is then measured using a scintillation counter and is directly proportional to the rate of cell proliferation. thermofisher.com While dTMP itself is not directly supplied in this assay, the supplied thymidine is phosphorylated intracellularly to dTMP and then to dTTP before incorporation. baseclick.eu

More modern, non-radioactive methods have been developed, such as those using thymidine analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.govnih.gov These analogs are also incorporated into replicating DNA and are subsequently detected using specific antibodies, providing a safer alternative to radioactive assays. nih.gov Studies have also explored the effects of dTMP supplementation on the proliferation of cells with genetic modifications, such as those lacking thymidylate synthase (TYMS), highlighting the compound's direct role in enabling cell division. biorxiv.org

Table 1: Research Findings on dTMP and Cell Proliferation

| Cell Type | Experimental Condition | Observation | Reference |

| TYMS-/- human induced pluripotent stem cells (hiPSCs) | dTMP supplementation (25 µM) | Proliferation rate comparable to wild-type (TYMS+/+) cells. | biorxiv.org |

| TYMS-/- hiPSCs | No dTMP supplementation | Drastically impaired proliferation capacity. | biorxiv.org |

| TYMS-/- hiPSCs implanted in mice | dTMP supplementation (100 mg/kg/day) | Normal proliferation and teratoma formation. | biorxiv.org |

| U87 glioblastoma cells | Treatment with 5-hydroxymethyl-2'-deoxyuridine (B45661) (5HmdU) and trifluridine (B1683248) (TFT) | Inhibition of cell proliferation. | mdpi.com |

Use in the Synthesis of Labeled DNA Probes for Hybridization Studies

Labeled DNA probes are short, single-stranded DNA sequences used to detect the presence of complementary sequences in a sample through a process called hybridization. These probes are essential for various molecular biology techniques, including Southern blotting, Northern blotting, and in situ hybridization.

Thymidine-5'-monophosphate can be used in the synthesis of these probes. By incorporating modified or labeled versions of dTMP, or its triphosphate derivative dTTP, into a DNA strand, a detectable tag is introduced. For example, dTMP can be chemically modified to carry a fluorescent dye, a hapten like biotin (B1667282) or digoxigenin, or a radioactive isotope. During the enzymatic synthesis of the probe (e.g., via PCR or nick translation), these labeled nucleotides are incorporated into the DNA sequence. When the probe hybridizes to its target sequence, the label allows for visualization and detection.

Precursor for the Research Synthesis of DNA Analogs

Thymidine-5'-monophosphate serves as a crucial starting material for the chemical and enzymatic synthesis of various DNA analogs. These analogs, which contain modifications to the base, sugar, or phosphate backbone, are invaluable tools in research and diagnostics. taylorandfrancis.com

For instance, dTMP is a precursor for the synthesis of antiviral and anticancer nucleoside analogs. By modifying the thymine (B56734) base or the deoxyribose sugar, researchers can create compounds that interfere with viral replication or tumor cell growth. A notable example is the synthesis of zidovudine (B1683550) (AZT), an anti-HIV drug, which is a thymidine analog.

Furthermore, dTMP is used to create DNA analogs for studying DNA structure and function. For example, analogs with modified bases can be incorporated into DNA to probe DNA-protein interactions or to stabilize DNA duplexes. acs.org Research has shown that pyrimidines substituted at the 5-position can be incorporated into PCR amplicons, enhancing the hybridization properties of primers and probes. acs.org The synthesis of spin-labeled thymidine analogs for incorporation into viral DNA has also been reported, allowing for structural studies using techniques like electron spin resonance. capes.gov.br

Role as a Reagent in Oligonucleotide Synthesis and Modification

The chemical synthesis of oligonucleotides, short single-stranded DNA or RNA molecules, is a fundamental technology in modern molecular biology. wikipedia.orgbiosyn.com These synthetic nucleic acids are used as primers for PCR and sequencing, as probes for hybridization, and in various therapeutic applications like antisense therapy. wikipedia.org

Thymidine-5'-monophosphate is a key component in the preparation of the building blocks used in the most common method of oligonucleotide synthesis, the phosphoramidite (B1245037) method. wikipedia.orgbiosyn.com In this process, dTMP is converted into a protected thymidine phosphoramidite synthon. biosyn.comresearchgate.net This phosphoramidite is then used in an automated DNA synthesizer to sequentially add thymidine residues to a growing oligonucleotide chain attached to a solid support. wikipedia.org The high coupling efficiency of the phosphoramidite method allows for the synthesis of long oligonucleotides with high fidelity. biosyn.com

Researchers have also developed novel thymidine phosphoramidite synthons derived from dTMP to incorporate specific modifications, such as amino-linkers, into the internucleoside phosphate backbone of oligonucleotides. researchgate.net This allows for the site-specific attachment of labels or other molecules to the synthetic DNA.

Table 2: Methods in Oligonucleotide Synthesis Involving Thymidine Derivatives

| Method | Key Feature | Role of Thymidine Derivative | Reference |

| Phosphoramidite Method | High coupling efficiency for solid-phase synthesis. | Protected thymidine phosphoramidite is used as a building block. | wikipedia.orgbiosyn.com |

| Phosphotriester Method | Protection of the phosphate moiety to prevent branching. | Used as a building block with a protected phosphate group. | wikipedia.orgbiosyn.com |

| H-phosphonate Method | Allows for modifications of the phosphorus backbone. | Used to create an H-phosphonate intermediate for further modification. | biosyn.com |

| Selenium Derivatization | Incorporation of selenium for crystallographic phasing. | Synthesis of 2'-methylseleno-thymidine phosphoramidite for incorporation into oligonucleotides. | nih.gov |

Mechanistic Research on Thymidine 5 Monophosphate and Genomic Stability

Influence on Cellular Responses to Induced DNA Damage

The availability of TMP and its precursor, thymidine (B127349), significantly influences how cells respond to DNA damage. Research has shown that pretreatment with thymidine can offer a protective effect against oxidative DNA damage, such as that induced by hydrogen peroxide (H₂O₂). nih.gov This protective ability is linked to its capacity to modulate the intracellular pools of ribonucleotides (RNs) and deoxyribonucleotides (dRNs) and to influence cell cycle progression. nih.govresearchgate.net

In studies using HepG2 liver cancer cells, thymidine pretreatment was found to reduce the extent of DNA damage caused by H₂O₂. researchgate.net This effect was associated with a significant arrest of the cell cycle in the G0/G1 phase. nih.gov By halting the cell cycle before the S phase (the DNA synthesis phase), the cell may have more time to repair the damage before it becomes fixed through replication. nih.gov

Furthermore, thymidine administration impacts the delicate balance of the deoxyribonucleoside triphosphate (dNTP) pools. While DNA damage can deplete these pools, thymidine can help restore them, although the dynamics are complex. For instance, thymidine can inhibit the reduction of cytidine (B196190) diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP), thereby affecting the levels of deoxycytidine triphosphate (dCTP), a key metabolite in DNA synthesis. nih.gov This perturbation of the dNTP pools is a critical mechanism through which thymidine exerts its influence on the DNA damage response. nih.gov

A study on HepG2 cells demonstrated that while H₂O₂ exposure decreased the levels of most ribonucleotides and deoxyribonucleotides, pretreatment with thymidine led to an increasing trend in these metabolites. nih.gov

Table 1: Effect of Thymidine Pretreatment on DNA Damage in HepG2 Cells This table is interactive and can be sorted by clicking on the column headers.

| Condition | Observation | Key Finding |

|---|---|---|

| H₂O₂ Exposure | Increased DNA tail length in comet assay, indicating DNA damage. | Induces significant oxidative DNA damage. |

| Thymidine Pretreatment + H₂O₂ | Dramatically decreased DNA tail length compared to H₂O₂ alone. researchgate.net | Thymidine reduces the extent of DNA damage. researchgate.net |

| Thymidine Pretreatment | Induces cell cycle arrest in the G0/G1 phase. nih.gov | Allows time for DNA repair before replication. nih.gov |

| Thymidine Pretreatment | Perturbs ribonucleotide and deoxyribonucleotide pools. nih.gov | Modulates the availability of precursors for DNA synthesis and repair. nih.gov |

Investigating the Impact of Alterations in Thymidine Metabolism on DNA Repair Pathways

The metabolism of thymidine is intrinsically linked to DNA repair pathways. The de novo synthesis of TMP is catalyzed by the enzyme thymidylate synthase (TYMS), which converts deoxyuridine monophosphate (dUMP) to TMP. nih.gov This pathway is a critical source of thymidine for DNA replication and repair. nih.gov

Inhibition of TYMS, for example by the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), leads to a depletion of the dTTP pool and an accumulation of dUMP. nih.gov This imbalance, often termed "thymineless" state, triggers a cascade of events that impacts DNA repair. The cell attempts to compensate for the lack of dTTP by erroneously incorporating uracil (B121893) into the DNA. nih.gov

The presence of uracil in DNA is recognized by the base excision repair (BER) machinery, specifically by the enzyme uracil-DNA glycosylase (UNG). nih.gov UNG excises the uracil base, creating an abasic site. This initiates a repair process that, in the continued absence of dTTP, can lead to repeated cycles of uracil incorporation and excision, resulting in DNA strand breaks and genomic instability. nih.gov This mechanism highlights how alterations in thymidine metabolism directly compromise the fidelity of DNA repair.

Furthermore, the nuclear localization of the enzymes involved in de novo TMP synthesis appears to be a critical factor in the efficacy of therapies that target this pathway. nih.gov Evidence suggests that these enzymes are modified by the Small Ubiquitin-like Modifier (SUMO) protein, which directs them to the nucleus, the site of DNA replication and repair. nih.gov Disruption of this localization can inhibit cell proliferation, underscoring the importance of compartmentalized thymidine metabolism for genomic maintenance. nih.gov

Table 2: Consequences of Altered Thymidine Metabolism on DNA Repair This table is interactive and can be sorted by clicking on the column headers.

| Alteration in Thymidine Metabolism | Primary Effect | Impact on DNA Repair Pathway |

|---|---|---|

| Inhibition of Thymidylate Synthase (TYMS) | Depletion of dTTP pools and accumulation of dUMP. nih.gov | Leads to "thymineless" state and increased uracil incorporation into DNA. nih.gov |

| Increased Uracil in DNA | Recognition and excision by Uracil-DNA Glycosylase (UNG). nih.gov | Initiates the Base Excision Repair (BER) pathway. nih.gov |

| Persistent dTTP Depletion | Futile cycles of uracil incorporation and excision. | Results in DNA strand breaks and genomic instability. nih.gov |

| Disruption of Nuclear Localization of TMP Synthesis Enzymes | Impaired de novo TMP synthesis in the nucleus. nih.gov | Compromises the supply of dTTP for nuclear DNA repair, inhibiting cell proliferation. nih.gov |

Research into Chromosomal Aberrations Induced by Deoxythymidine Deprivation in Mammalian Cell Models

Deprivation of deoxythymidine, a condition that directly leads to a lack of TMP and subsequently dTTP, is a potent inducer of chromosomal aberrations in mammalian cells. nih.gov This phenomenon, known as thymineless death, has been extensively studied and provides clear evidence for the critical role of thymidine in maintaining chromosomal integrity.

When cells are deprived of an adequate supply of thymidine, the resulting imbalance in the dNTP pool leads to stalling of replication forks and the accumulation of DNA double-strand breaks (DSBs). nih.gov These DSBs are highly toxic lesions that, if not repaired correctly, can lead to gross chromosomal rearrangements, including deletions, insertions, and translocations. nih.gov

Research using various mammalian cell models has demonstrated a direct link between thymidine deprivation and a spectrum of chromosomal abnormalities. These include:

Chromatid breaks: Breaks affecting a single chromatid of a replicated chromosome. cabidigitallibrary.org

Pulverized metaphases: A high degree of chromosome fragmentation. cabidigitallibrary.org

Endoduplicated cells: Cells that have undergone DNA replication without cell division, resulting in an abnormal number of chromosomes. cabidigitallibrary.org

The repair of DSBs induced by thymidine deprivation often occurs through non-homologous end joining (NHEJ), an error-prone repair pathway that can introduce small insertions or deletions at the break site. nih.gov In some cases, more complex rearrangements can occur, where segments of DNA from other parts of the genome are inserted at the break site. nih.gov These events can lead to the inactivation of genes or the creation of oncogenic fusion genes, further highlighting the link between thymidine metabolism and cancer.

The analysis of metaphase chromosome spreads remains a fundamental method for detecting these aberrations. nih.gov Studies have shown that treatment with agents that induce DSBs or disrupt DNA replication leads to a significant increase in the frequency of these chromosomal abnormalities. cabidigitallibrary.org

Table 3: Types of Chromosomal Aberrations Observed with Deoxythymidine Deprivation This table is interactive and can be sorted by clicking on the column headers.

| Aberration Type | Description | Consequence |

|---|---|---|

| Interstitial Deletions | Loss of a segment of a chromosome. nih.gov | Potential inactivation of genes. nih.gov |

| Complex Rearrangements | Large insertions from adjacent or distant genomic regions. nih.gov | Can lead to the formation of oncogenic fusion genes. nih.gov |

| Chromatid Breaks | A break in a single chromatid. cabidigitallibrary.org | Indicator of DNA damage during or after replication. |

| Pulverized Metaphases | Extensive fragmentation of chromosomes. cabidigitallibrary.org | Sign of severe genomic instability and cell crisis. |

Advanced Methodological Approaches with Thymidine 5 Monophosphate Disodium Salt

Application of Stable Isotope-Labeled Thymidine-5'-monophosphate in Metabolomic Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. nih.gov Stable isotope labeling, in conjunction with metabolomics, has emerged as a powerful technique to trace metabolic pathways and quantify metabolite flux. In this context, stable isotope-labeled versions of thymidine-5'-monophosphate, such as those containing ¹⁵N, ¹³C, or ²H, are instrumental. masonaco.orgnih.gov

Researchers introduce these labeled compounds into biological systems, where they are incorporated into DNA during replication. nih.gov By using high-resolution mass spectrometry, scientists can then track the labeled thymidine (B127349) and its metabolites, providing a dynamic view of DNA synthesis and cell proliferation. masonaco.orgnih.gov This approach allows for the quantification of cellular division, which is crucial for understanding development, tissue repair, and diseases like cancer. nih.gov

One of the key advantages of using stable isotopes is their non-radioactive and non-toxic nature, making them suitable for use in human studies. nih.gov For instance, ¹⁵N-enriched thymidine has been used to quantify cardiomyocyte division in infants with congenital heart disease. nih.gov This methodology provides a direct and ethical means to study cellular proliferation in human subjects.

The use of multi-isotope imaging mass spectrometry (MIMS) further enhances the power of this technique. MIMS can measure several different stable isotope labels simultaneously, allowing for a more dynamic assessment of proliferation events by using different labeled thymidines at various time points. nih.gov This multiplexed approach can also link cell cycle labeling with other metabolic processes, offering a more holistic understanding of cellular function. nih.gov

Table 1: Applications of Stable Isotope-Labeled Thymidine in Research

| Application Area | Specific Use | Isotope Example |

|---|---|---|

| Metabolomics | Tracing DNA synthesis pathways | ¹³C, ¹⁵N |

| Cell Proliferation Studies | Quantifying rates of cell division | ¹⁵N-thymidine |

| Dynamic Metabolic Analysis | Time-course studies of metabolic flux | ²H, ¹³C, ¹⁸O-thymidine |

| Disease Research | Studying cardiomyocyte division in congenital heart disease | ¹⁵N-thymidine |

Use as a Standard for Metabolite Quantification in Advanced Analytical Techniques, such as Liquid Chromatography-Mass Spectrometry (LC/MS)

In the field of analytical chemistry, particularly in metabolomics and clinical diagnostics, accurate quantification of endogenous metabolites is paramount. Thymidine-5'-monophosphate (disodium) salt serves as a critical analytical standard for this purpose. medchemexpress.com Its high purity, typically ≥99%, makes it an ideal reference material for developing and validating quantitative assays. sigmaaldrich.comscbt.com

Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov In LC/MS-based methods, a known concentration of a standard, such as this compound, is used to create a calibration curve. This curve allows for the precise determination of the concentration of the same metabolite in a biological sample, such as plasma or urine. nih.gov

For example, a validated LC-MS/MS method has been developed for the quantification of thymidine and 2'-deoxyuridine (B118206) in plasma and urine. nih.gov In this method, isotopically labeled versions of thymidine and 2'-deoxyuridine were used as internal standards to ensure accuracy. The calibration curves showed excellent linearity across a range of concentrations, demonstrating the reliability of the method for pharmacodynamic evaluations. nih.gov The use of thymidine-5'-monophosphate as a standard has been specifically cited for the quantification of metabolites from plasma and tumor interstitial fluid. sigmaaldrich.com

Table 2: Properties of this compound as an Analytical Standard

| Property | Value/Description | Reference |

|---|---|---|

| Purity | ≥99% | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₁₃N₂Na₂O₈P | thermofisher.com |

| Molecular Weight | 366.17 g/mol (anhydrous basis) | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Role as a Reagent in Investigating Photocycloaddition Reactions Relevant to DNA Interactions

Beyond its role in metabolic studies and as an analytical standard, thymidine-5'-monophosphate is also a valuable reagent for investigating the fundamental chemical reactions that can occur within DNA. Photocycloaddition reactions, which are chemical reactions initiated by light, are of particular interest because they can lead to DNA damage.

Thymidine and its derivatives are known to undergo [2+2] photocycloaddition reactions, forming cyclobutane (B1203170) pyrimidine (B1678525) dimers. This type of reaction is a primary mechanism of DNA damage caused by ultraviolet (UV) radiation. By using thymidine-5'-monophosphate as a model compound in photochemical experiments, researchers can study the mechanisms, kinetics, and outcomes of these reactions in a controlled environment.

These investigations provide insights into how DNA interacts with light and how these interactions can lead to mutations and cellular damage. Understanding the specifics of these photoreactions is crucial for developing strategies to protect against UV-induced damage and for understanding the molecular basis of diseases linked to DNA damage. The study of such reactions using thymidine-5'-monophosphate as a reagent contributes to the broader fields of photochemistry, photobiology, and DNA repair.

Future Research Directions in Thymidine 5 Monophosphate Studies

Emerging Research Avenues in Nucleotide Metabolism and Its Interplay with Cellular Processes

The metabolism of nucleotides is a cornerstone of cellular life, and future research on Thymidine-5'-monophosphate is set to uncover more of its complex interactions with various cellular functions. The de novo synthesis of dTMP is the sole intracellular pathway for its production, making it a critical control point for DNA replication and repair. nih.gov

A significant area of future investigation lies in the spatial and temporal regulation of dTMP synthesis. Recent evidence has revealed that dTMP biosynthesis is not uniformly distributed throughout the cell but can be localized to the nucleus, particularly at sites of DNA synthesis. nih.gov This nuclear localization appears to be crucial for maintaining genome stability by preventing the misincorporation of uracil (B121893) into DNA. nih.gov Future studies will likely focus on elucidating the precise mechanisms that govern this compartmentalization, including the role of post-translational modifications like SUMOylation of the enzymes involved in the dTMP synthesis pathway. nih.gov Understanding how cancer cells might exploit or be vulnerable to disruptions in this nuclear dTMP synthesis is a promising therapeutic avenue. nih.gov

The enzymes responsible for dTMP metabolism, thymidylate synthase (TS) and thymidine (B127349) phosphorylase (TYMP), are already established targets in cancer therapy, but emerging research aims to refine these strategies. nih.govnih.gov Future work will likely explore the development of more selective inhibitors and investigate how the expression levels of TS and TYMP can be used as predictive biomarkers for the efficacy of fluoropyrimidine-based chemotherapies. nih.govnih.gov Moreover, the role of TYMP in promoting angiogenesis and inhibiting apoptosis presents it as a multifaceted therapeutic target. frontiersin.orgresearchgate.net A key future direction will be to untangle these various functions to develop therapies that can inhibit tumor growth and metastasis while potentially enhancing the cytotoxic effects of other chemotherapeutic agents. frontiersin.org

Furthermore, the interplay between dTMP metabolism and the immune system is a burgeoning field of research. Recent findings suggest that targeting TYMP can alleviate resistance to immunotherapy in certain cancers, such as colorectal cancer, by inducing immunological cell death and promoting a more robust anti-tumor immune response. frontiersin.org This opens up the exciting prospect of combination therapies that target both nucleotide metabolism and immune checkpoints to achieve synergistic effects. Future research will need to delve deeper into the molecular mechanisms by which TYMP influences the tumor microenvironment and T-cell function. frontiersin.org

The influence of nucleotide metabolism on cell fate decisions is another critical area for future exploration. embopress.org How fluctuations in dTMP pools, influenced by both de novo synthesis and salvage pathways, impact processes like stem cell differentiation and tissue regeneration is still largely unknown. Investigating these connections could lead to novel strategies for regenerative medicine and a better understanding of developmental biology. nih.govnih.gov

| Enzyme/Protein | Function in dTMP Metabolism | Role in Cellular Processes | Future Research Focus |

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. nih.gov | DNA synthesis and repair. nih.gov | Development of more selective inhibitors; use as a predictive biomarker for chemotherapy. nih.govnih.gov |

| Thymidine Phosphorylase (TYMP) | Catalyzes the reversible conversion of thymidine to thymine (B56734). nih.gov | Angiogenesis, inhibition of apoptosis, immune response modulation. frontiersin.orgresearchgate.netfrontiersin.org | Targeting for anti-angiogenic therapy; overcoming immunotherapy resistance; understanding its dual role in promoting and inhibiting cancer growth. frontiersin.orgfrontiersin.org |

| SUMO (Small Ubiquitin-like Modifier) | Modifies enzymes in the dTMP synthesis pathway. nih.gov | Nuclear import and localization of dTMP synthesis enzymes. nih.gov | Elucidating the precise mechanisms of SUMO-dependent nuclear import and its role in genome stability. nih.gov |

Prospective Methodological Advancements for Enhanced DNA and Cellular Investigations

The development of novel techniques to study DNA and cellular processes is intrinsically linked to our understanding of dTMP's role. A significant area of advancement lies in the use of thymidine analogues to track DNA synthesis and cell proliferation. nih.gov

For decades, analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have been instrumental in labeling dividing cells. nih.gov However, the detection of BrdU requires harsh DNA denaturation methods that can compromise the integrity of other cellular components. nih.gov A major leap forward has been the development of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is detected using a "click chemistry" reaction. nih.gov This method is much milder and more efficient, allowing for the preservation of cellular architecture and enabling multi-color analysis of cell populations. nih.gov Future research will likely focus on developing and refining more of these bio-orthogonal labeling techniques, potentially with new thymidine analogues that offer even greater specificity and reduced cellular perturbation. nih.gov These advancements will be crucial for in-depth studies of stem cell biology, cancer cell kinetics, and developmental processes. nih.govnih.gov

Another promising methodological frontier is the use of nucleoside analogues as chemotherapeutic agents that are not only incorporated into DNA but are also designed to be recognized and excised by DNA repair pathways. mdpi.com This strategy aims to create a futile cycle of incorporation and excision, leading to DNA damage and ultimately cell death in rapidly dividing cancer cells. mdpi.com Future research in this area will focus on designing novel nucleoside analogues that can be efficiently incorporated into DNA and are potent substrates for specific DNA glycosylases, the enzymes that initiate base excision repair. mdpi.com Understanding how cancer cells might develop resistance to such agents by altering their DNA repair pathways will also be a critical area of investigation.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Thymidine-5'-monophosphate (disodium) salt in experimental settings?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze the compound’s H and C spectra to confirm structural integrity. Peaks corresponding to the thymine base, deoxyribose sugar, and phosphate group should align with published data.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a mobile phase of 10 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v). Monitor absorbance at 260 nm for nucleotide-specific detection .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected m/z: 351.16 for the anhydrous form) .

Q. What are the solubility properties of this compound, and how do they impact experimental preparation?

- Solubility Profile : The compound is highly soluble in aqueous solutions (e.g., 200 mg dissolves in 4 mL water). For buffer compatibility, prepare stock solutions in 10 mM Tris-HCl (pH 7.4) or PBS to avoid precipitation. Avoid organic solvents unless specified in enzymatic assays .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Protocol : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. For short-term use, reconstituted solutions can be kept at 4°C for ≤72 hours. Aliquot to minimize freeze-thaw cycles, which may degrade the phosphate ester bond .

Advanced Research Questions

Q. How can Thymidine-5'-monophosphate be utilized as a substrate in enzymatic assays for DNA metabolism studies?

- Experimental Design :

- DNA Polymerase Assays : Incorporate the compound into primer extension reactions. Use a template strand complementary to thymidine and monitor incorporation via P-labeled dATP or fluorescence-based detection.

- Phosphatase Activity : Measure phosphate release using malachite green assay (absorbance at 620 nm) after incubating with alkaline phosphatase. Normalize activity against a standard curve .

Q. How can researchers resolve discrepancies in enzymatic activity data involving Thymidine-5'-monophosphate?

- Troubleshooting :

- Buffer Conditions : Adjust pH (6.5–8.0) and ionic strength (e.g., 50–150 mM NaCl) to match enzyme optima. For example, DNA polymerases require Mg (5–10 mM) for activity .

- Contamination Checks : Test for nuclease contamination via gel electrophoresis of reaction products. Use RNase/DNase-free buffers and consumables .

Q. What methodologies are suitable for studying interactions between Thymidine-5'-monophosphate and synthetic ligands or polyamines?

- Approach :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry by titrating the nucleotide into a solution of tripodal polyamines (e.g., L5-L7 ligands).

- UV-Vis Spectroscopy : Monitor spectral shifts (240–300 nm) during titration to identify protonation states and binding events .

Q. How can Thymidine-5'-monophosphate be applied in modified DNA quantification assays?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.